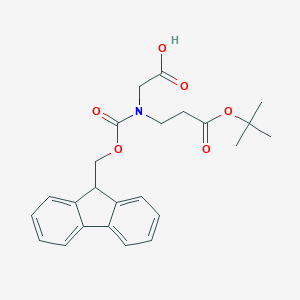

Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Description

Significance of Modified Glycine (B1666218) Derivatives in Peptide Science

Glycine, as the simplest naturally occurring amino acid, provides a fundamental scaffold for chemical modification. acs.orgnih.gov The development and incorporation of modified glycine derivatives into peptide chains is a significant strategy in peptide science for several reasons. This approach allows for the introduction of unnatural side chains and functionalities not found in the canonical 20 amino acids. researchgate.net

The incorporation of these non-standard residues can profoundly alter the physicochemical and biological properties of a peptide. nih.gov Key benefits include:

Enhanced Druggability: Modifications can improve a peptide's stability against enzymatic degradation, extend its half-life in circulation, and enhance its solubility and bioavailability. nih.gov

Structural Constraints: Introducing modified residues can impose specific conformational constraints on the peptide backbone, locking it into a bioactive shape that can lead to higher receptor affinity and specificity.

Novel Functionalities: Derivatives can be designed to carry specific chemical handles for bioconjugation, allowing peptides to be linked to other molecules such as imaging agents, cytotoxic drugs, or polymers. chemimpex.comchemimpex.com

Peptide Libraries: The use of modified glycine building blocks is instrumental in creating diverse peptide libraries for high-throughput screening to identify new lead compounds in drug discovery. chemimpex.comnih.gov

Recent research has focused on developing novel synthetic methods, such as photoinduced C(sp3)–H functionalization, to directly modify glycine derivatives, thereby expanding the toolkit available to peptide chemists for creating peptides with tailored properties. acs.orgnih.gov Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a prime example of a pre-functionalized glycine derivative designed for seamless integration into peptide synthesis workflows. chemimpex.com

Overview of Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) Protecting Group Chemistries

In solid-phase peptide synthesis (SPPS), the precise assembly of amino acids requires the temporary masking of reactive functional groups to prevent undesirable side reactions. biosynth.com The two dominant strategies for this purpose are based on the Fmoc and Boc protecting groups, which differ primarily in the chemical conditions required for their removal. americanpeptidesociety.orgiris-biotech.de

The Fmoc (fluorenylmethyloxycarbonyl) strategy is the most widely used method in modern peptide synthesis. americanpeptidesociety.orgnih.gov The Fmoc group protects the α-amino group of the incoming amino acid. Its key feature is its lability to mild basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). creative-peptides.comlifetein.com This allows for the selective deprotection of the N-terminus without affecting the acid-labile protecting groups commonly used for amino acid side chains (e.g., tert-butyl (tBu), triphenylmethyl (Trt)). biosynth.comiris-biotech.de The final step involves cleaving the completed peptide from the solid support and removing all side-chain protecting groups simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.desigmaaldrich.com The orthogonality of the Fmoc group (base-labile) and the side-chain groups (acid-labile) is a major advantage, as it minimizes side reactions and is compatible with sensitive peptide modifications like phosphorylation and glycosylation. iris-biotech.denih.gov

The Boc (tert-butyloxycarbonyl) strategy was one of the first widely adopted methods for SPPS. iris-biotech.de In this approach, the α-amino group is protected by the acid-labile Boc group, which is removed at each cycle by treatment with TFA. americanpeptidesociety.orgcreative-peptides.com The side-chain protecting groups (e.g., benzyl (B1604629) (Bzl)) are designed to be stable to these conditions but require a much stronger and more hazardous acid, such as liquid hydrogen fluoride (B91410) (HF), for their removal during the final cleavage step. iris-biotech.delifetein.com The repetitive use of acid for deprotection and the harsh final cleavage conditions can sometimes lead to peptide degradation, limiting its application for more complex or sensitive sequences. americanpeptidesociety.orgnih.gov

In the specific case of This compound , the compound is designed for use in the Fmoc strategy. The Fmoc group serves as the temporary N-terminal protection, while the Boc group on the side chain is a permanent protecting group that is stable to the basic conditions of Fmoc removal and is cleaved only during the final TFA treatment. chemimpex.comiris-biotech.de

| Feature | Fmoc Chemistry | Boc Chemistry |

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) creative-peptides.com | Boc (tert-Butyloxycarbonyl) creative-peptides.com |

| Nα-Deprotection Condition | Mild Base (e.g., Piperidine in DMF) lifetein.com | Moderate Acid (e.g., TFA) creative-peptides.com |

| Side-Chain Protection | Acid-labile (e.g., tBu, OtBu, Trt) iris-biotech.de | HF-labile (e.g., Bzl) iris-biotech.de |

| Final Cleavage | Strong Acid (e.g., TFA) sigmaaldrich.com | Very Strong Acid (e.g., HF) lifetein.com |

| Key Advantage | Orthogonality and mild deprotection conditions iris-biotech.de | Useful for specific sequences prone to racemization under basic conditions americanpeptidesociety.org |

| Primary Application | Standard for modern SPPS, complex & modified peptides nih.gov | Synthesis of shorter peptides, specific research applications americanpeptidesociety.org |

Research Trajectories Pertaining to this compound

The application of this compound in chemical research is centered on its function as a specialized building block for creating peptides with non-native structures and enhanced properties. The primary research trajectories include:

Advanced Peptide Therapeutics: The compound is a crucial building block in the development of next-generation peptide-based drugs. Its unique side chain allows for modifications that can improve the pharmacokinetic profile of therapeutic peptides, with research focusing on treatments for metabolic disorders and cancer. chemimpex.com

Neuropeptide Synthesis and Neuroscience: Researchers utilize this derivative to synthesize complex neuropeptides. These synthetic peptides are vital tools for investigating neuronal signaling pathways, understanding brain function, and exploring potential treatments for a range of neurological and psychiatric disorders. chemimpex.com

Development of Custom Peptide Libraries: The compound is instrumental in the combinatorial synthesis of diverse peptide libraries. These libraries are screened against biological targets to identify novel ligands, enzyme inhibitors, or receptor modulators, thereby accelerating the early stages of drug discovery. chemimpex.com

Bioconjugation and Targeted Drug Delivery: The functional side chain introduced by this molecule can be used as an attachment point for other molecules. This is exploited in bioconjugation research to link peptides to cytotoxic agents, fluorescent dyes, or nanoparticles, creating targeted therapies that can deliver a payload specifically to diseased cells, such as in cancer treatment. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)12-13-25(14-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLFOWYOHAYGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441275 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174799-89-4 | |

| Record name | Fmoc-N-(tert-butyloxycarbonylethyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc N Tert Butyloxycarbonylethyl Glycine and Its Incorporation

Strategies for the de novo Synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine

A plausible synthetic route would begin with the N-alkylation of a glycine (B1666218) derivative. One common strategy involves the reaction of a glycine ester with a suitable alkylating agent, followed by the introduction of the Fmoc protecting group and subsequent saponification of the ester. In the case of this compound, the synthesis would likely proceed via the following key steps:

Preparation of the N-substituted glycine ester: This can be achieved by reacting a glycine ester, such as glycine methyl ester hydrochloride, with tert-butyl acrylate (B77674) in a Michael addition reaction. This reaction is typically carried out in the presence of a base to neutralize the hydrochloride and facilitate the addition.

Introduction of the Fmoc group: The resulting N-(tert-butyloxycarbonylethyl)glycine ester is then reacted with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimidyl carbonate (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to yield the fully protected intermediate, this compound ester.

Saponification: The final step is the hydrolysis of the methyl ester to the free carboxylic acid using a mild base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as tetrahydrofuran (B95107) (THF) or methanol. Acidification of the reaction mixture then yields the desired product, this compound.

An alternative approach could involve the direct alkylation of N-Fmoc-glycine, though this can be more challenging due to the potential for over-alkylation and side reactions.

Table 1: Potential Starting Materials and Reagents for de novo Synthesis

| Role | Compound Name | Chemical Formula | Purpose |

| Glycine Source | Glycine methyl ester hydrochloride | C₃H₈ClNO₂ | Starting material for N-alkylation |

| Alkylating Agent | tert-Butyl acrylate | C₇H₁₂O₂ | Introduces the tert-butyloxycarbonylethyl group |

| Fmoc Reagent | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | C₁₅H₁₁ClO₂ | Introduces the Fmoc protecting group |

| Base | N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | Base for Fmoc protection and other steps |

| Saponification Reagent | Lithium hydroxide (LiOH) | LiOH | Hydrolyzes the ester to a carboxylic acid |

Optimized Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-N-(tert-butyloxycarbonylethyl)glycinechemimpex.comcusabio.com

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. The use of this compound in SPPS follows the general principles of the Fmoc/tBu strategy.

Fmoc/tBu Strategy in Peptide Elongationseplite.com

The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme in SPPS. seplite.com The α-amino group of the growing peptide chain is temporarily protected with the base-labile Fmoc group, while the side chains of the amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group. seplite.com

The synthetic cycle for incorporating this compound into a peptide chain on a solid support involves the following steps:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed by treatment with a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). seplite.com

Washing: The resin is thoroughly washed to remove the excess piperidine and the dibenzofulvene-piperidine adduct formed during deprotection.

Coupling: The free α-amino group of the resin-bound peptide is then coupled with the carboxylic acid of the incoming this compound. This step is mediated by a coupling reagent.

Washing: The resin is washed again to remove excess reagents and byproducts, and the cycle can be repeated for the next amino acid.

The tert-butyloxycarbonyl (Boc) group on the side chain of the incorporated glycine derivative is stable to the basic conditions used for Fmoc removal and is cleaved at the end of the synthesis during the final acidolytic cleavage from the resin. seplite.com

Coupling Reagents and Conditions for this compound Integration

The choice of coupling reagent is critical for achieving efficient and complete incorporation of the amino acid derivative. For this compound, standard coupling reagents used in Fmoc-SPPS are generally effective. These reagents activate the carboxylic acid of the incoming amino acid, facilitating the formation of the amide bond.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Table 2: Common Coupling Reagents and Conditions for SPPS

| Coupling Reagent Class | Reagent Name | Abbreviation | Typical Conditions |

| Carbodiimides | N,N'-Diisopropylcarbodiimide | DIC | Used with an additive like Oxyma Pure or HOBt |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Used with a base like DIPEA |

| Aminium/Uronium Salts | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Used with a base like DIPEA |

| Aminium/Uronium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Used with a base like DIPEA |

The reaction is typically carried out in a polar aprotic solvent such as DMF or NMP at room temperature. The progress of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test, to ensure completion.

Considerations for Stereochemical Integrity During Incorporation

A significant advantage of utilizing glycine derivatives is the absence of a chiral center at the α-carbon. Glycine is the only achiral proteinogenic amino acid, and consequently, N-substituted glycines like this compound are also achiral. This eliminates the risk of racemization at the α-carbon during the activation and coupling steps, a common side reaction for other amino acids that can lead to the formation of diastereomeric impurities in the final peptide.

However, it is important to note that the amino acids adjacent to the N-substituted glycine in the peptide sequence can still be susceptible to racemization, and appropriate coupling conditions should be employed to minimize this.

Solution-Phase Synthesis Approaches Involving this compound

While SPPS is dominant for peptide synthesis, solution-phase synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides or for the synthesis of complex peptide fragments. The incorporation of this compound in a solution-phase approach follows the general principles of fragment condensation.

In a typical solution-phase strategy, a peptide fragment with a free C-terminus is coupled to another fragment with a free N-terminus. The use of this compound would involve its protection at the C-terminus, typically as a methyl or ethyl ester, and coupling it to a deprotected amino acid or peptide ester. The Fmoc group would then be removed to allow for further elongation of the peptide chain.

The choice of coupling reagents is similar to that in SPPS, with reagents like DIC/HOBt or HATU being commonly employed. Purification of intermediates after each step is typically performed by crystallization or chromatography, which can be more labor-intensive than the simple filtration and washing steps of SPPS.

Green Chemistry Advancements in Fmoc-Based Synthetic Schemes

In recent years, there has been a significant push to develop more environmentally friendly or "green" methods for peptide synthesis. chemicalbook.com The traditional Fmoc/tBu SPPS protocol relies heavily on hazardous solvents like DMF, NMP, and dichloromethane (B109758). chemicalbook.com Research in green chemistry has focused on replacing these solvents with more benign alternatives.

Several studies have explored the use of greener solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), γ-valerolactone (GVL), and N-butylpyrrolidinone (NBP) for both the coupling and deprotection steps of Fmoc-SPPS. chemicalbook.com In many cases, these green solvents have been shown to be effective replacements without compromising the efficiency of the synthesis. chemicalbook.com

Scale-Up Considerations and Industrial Synthesis Methodologies

The transition from laboratory-scale synthesis of this compound to industrial production necessitates a thorough evaluation of process parameters to ensure efficiency, cost-effectiveness, and consistent product quality. The synthetic strategy, primarily involving a Michael addition followed by Fmoc protection, presents specific challenges and opportunities in a large-scale setting.

A plausible industrial synthesis route mirrors the laboratory-scale approach, beginning with the Michael addition of glycine to tert-butyl acrylate. This reaction is typically performed in a suitable solvent system that can accommodate both the starting materials and the product. The choice of base is critical; while strong bases can accelerate the reaction, they may also promote undesired side reactions, such as the polymerization of tert-butyl acrylate. Therefore, a milder base or a carefully controlled addition of a stronger base is often preferred in an industrial context. Reaction temperature and concentration are also key parameters that need to be optimized to maximize yield and minimize byproduct formation.

Following the N-alkylation, the subsequent Fmoc protection of the resulting N-(tert-butyloxycarbonylethyl)glycine is a well-established process in the fine chemical industry. The use of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) in the presence of a base like sodium bicarbonate or an organic base is common. wikipedia.org The choice between Fmoc-Cl and Fmoc-OSu may depend on factors such as cost, reactivity, and the impurity profile of the final product. Fmoc-OSu is often favored for its greater stability and for minimizing the formation of di-Fmoc byproducts. total-synthesis.com

Purification is a significant consideration in the industrial synthesis of Fmoc-amino acids. While laboratory-scale purifications often rely on column chromatography, this method can be prohibitively expensive and time-consuming on a large scale. Industrial purification strategies for this compound would likely focus on crystallization. This involves a careful selection of solvent systems to selectively precipitate the desired product, leaving impurities in the mother liquor. The high crystallinity of many Fmoc-amino acids facilitates this approach. In some cases, multiple crystallization steps may be necessary to achieve the high purity required for peptide synthesis applications. google.com

Below is a table summarizing key considerations for the scale-up and industrial synthesis of this compound:

| Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration | Rationale for a Change in Strategy |

| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor | Durability, heat transfer, and volume capacity. |

| Base for Michael Addition | Strong bases (e.g., NaH) may be used. | Milder, less hazardous bases (e.g., Na2CO3, organic amines) are preferred. | Safety, cost, and control over exotherms. |

| Purification Method | Silica (B1680970) gel column chromatography. | Crystallization from a suitable solvent system. | Cost-effectiveness and scalability. google.com |

| Solvent Usage | Often used in large excess. | Optimized for minimum volume to reduce cost and waste. | Economic and environmental considerations. |

| Quality Control | TLC, NMR, basic HPLC. | Rigorous in-process controls and final product analysis by validated HPLC methods. bachem.com | Ensuring high purity and batch-to-batch consistency for pharmaceutical applications. |

| Byproduct Management | Disposed of as laboratory waste. | Byproducts are managed and disposed of according to industrial waste regulations. Potential for recycling or recovery of valuable materials. | Environmental regulations and cost optimization. |

Mechanistic Investigations of Fmoc N Tert Butyloxycarbonylethyl Glycine Transformations

Reaction Mechanisms of Fmoc Deprotection from the N-Terminus

The removal of the Fmoc group is a critical step in solid-phase peptide synthesis (SPPS) and is typically achieved through a base-mediated elimination reaction. thieme-connect.de This process regenerates the free amine, allowing for the coupling of the next amino acid in the sequence. thieme-connect.de

The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. nih.gov The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). semanticscholar.orgresearchgate.net This deprotonation is the rate-determining step and results in the formation of a carbanion intermediate. Subsequent β-elimination leads to the formation of the highly reactive electrophile dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates. nih.gov

The kinetics of Fmoc deprotection can be influenced by several factors, including the base used, its concentration, and the solvent. While specific kinetic data for Fmoc-N-(tert-butyloxycarbonylethyl)glycine is not extensively published, studies on other Fmoc-amino acids provide valuable insights. For instance, the deprotection of Fmoc-Val-OH with 20% piperidine in dimethylformamide (DMF) is typically complete within minutes. researchgate.net The reaction progress can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct. semanticscholar.orgnih.gov

Table 1: Molar Absorption Coefficients of Dibenzofulvene-Piperidine Adduct

| Wavelength (nm) | Molar Absorption Coefficient (ε, L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|

| 301 | 7800 | scielo.org.mx |

| 301 | 7100 - 8100 | nih.gov |

| 289.8 | 6089 | nih.gov |

Piperidine serves a dual role in Fmoc deprotection. Firstly, it acts as the base that initiates the elimination reaction. Secondly, it functions as a scavenger for the liberated dibenzofulvene (DBF). nih.gov DBF is a reactive electrophile that can undergo polymerization or react with the newly deprotected amine, leading to undesired side products. nih.gov Piperidine, being a nucleophilic secondary amine, efficiently traps DBF through a Michael-type addition to form a stable and soluble dibenzofulvene-piperidine adduct. semanticscholar.orgscielo.org.mx This adduct is easily washed away, driving the deprotection reaction to completion. nih.gov The formation of this adduct is a key feature of the Fmoc deprotection strategy, ensuring a clean and efficient removal of the protecting group. nih.gov

Reaction Mechanisms of tert-Butyloxycarbonyl Group Deprotection

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its removal is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.gov

The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. commonorganicchemistry.com This is followed by the loss of the stable tert-butyl cation, resulting in the formation of a carbamic acid intermediate. commonorganicchemistry.com The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.com The liberated tert-butyl cation can be scavenged by nucleophilic species present in the reaction mixture to prevent side reactions such as the alkylation of sensitive amino acid residues like tryptophan and methionine. nih.gov

Side Reactions and Impurity Formation During Synthesis and Deprotection

Several side reactions can occur during the synthesis and deprotection of peptides containing this compound, potentially leading to the formation of impurities.

During the base-mediated Fmoc deprotection, common side reactions include:

Diketopiperazine formation: This can occur at the dipeptide stage, where the N-terminal amine attacks the ester linkage to the solid support, cleaving the dipeptide from the resin as a cyclic diketopiperazine. iris-biotech.de

Aspartimide formation: If the peptide sequence contains aspartic acid, the side-chain carboxyl group can be attacked by the backbone amide nitrogen under basic conditions, leading to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. iris-biotech.de

During the acid-mediated Boc deprotection, potential side reactions include:

Alkylation: The tert-butyl cation generated during deprotection can alkylate nucleophilic amino acid side chains if not properly scavenged. nih.gov

Impurities can also arise from the synthesis of the this compound building block itself, or from incomplete coupling or deprotection steps during peptide synthesis, leading to deletion sequences. iris-biotech.de

Kinetic and Thermodynamic Studies of this compound Reactivity

Detailed kinetic and thermodynamic data specifically for the transformations of this compound are not widely available in the peer-reviewed literature. However, the reactivity of the Fmoc and Boc groups are well-established.

The rate of Fmoc deprotection is known to be dependent on the steric hindrance around the N-terminus and the basicity of the amine used. nih.gov While quantitative data for this specific glycine (B1666218) derivative is lacking, the kinetics are expected to be broadly similar to other non-sterically hindered Fmoc-amino acids.

Similarly, the thermodynamics of the deprotection reactions are generally favorable. The E1cB mechanism for Fmoc removal is driven by the formation of the stable aromatic fluorene system and the subsequent irreversible trapping of DBF. nih.gov The acid-catalyzed deprotection of the Boc group is driven by the formation of the stable tert-butyl cation and the release of gaseous carbon dioxide. commonorganicchemistry.com

Advanced Derivatization and Functionalization Strategies Employing Fmoc N Tert Butyloxycarbonylethyl Glycine

Site-Specific Modification and Conjugation Techniques

The primary advantage of Fmoc-N-(tert-butyloxycarbonylethyl)glycine in site-specific modification lies in its orthogonal protection scheme. The Fmoc group protects the primary α-amine, while the tert-butyl ester (derived from the Boc-protected precursor) protects the side-chain carboxyl group. These groups are removed under different chemical conditions, allowing for selective deprotection and reaction at specific sites within a growing peptide chain. chemimpex.comscbt.com

During solid-phase peptide synthesis (SPPS), the Fmoc group is readily removed using a mild base, typically a solution of piperidine (B6355638) in an organic solvent. nih.gov This exposes the α-amine for coupling with the next amino acid in the sequence. The tert-butyl group, however, is stable to these basic conditions and remains intact, preventing the side chain from participating in unwanted reactions. This ensures that peptide elongation occurs exclusively at the N-terminus. scbt.com

Once the desired peptide sequence is assembled, the tert-butyl protecting group can be removed using strong acidic conditions, such as trifluoroacetic acid (TFA), which typically also cleaves the peptide from the solid support resin. The revealed side-chain carboxylic acid then becomes a unique, reactive handle for site-specific conjugation to other molecules.

| Protecting Group | Chemical Structure | Protected Functional Group | Cleavage Conditions | Role in Site-Specific Modification |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | α-Amine | Mild Base (e.g., 20% Piperidine in DMF) | Allows sequential N-terminal peptide bond formation. |

| tert-Butyl (OtBu) | tert-Butyl ester | Side-Chain Carboxyl | Strong Acid (e.g., Trifluoroacetic Acid) | Masks the side-chain carboxyl group during chain assembly, enabling its use as a specific conjugation point after synthesis. |

Functionalization for Bioconjugation Applications

The true utility of this compound becomes apparent in its application for bioconjugation. chemimpex.com Bioconjugation involves linking a peptide to another biomolecule, such as a protein, antibody, or nucleic acid, to create a hybrid molecule with combined or novel functions. The side chain of this amino acid provides a strategic point for such attachments.

After the full peptide has been synthesized and the side-chain tert-butyl group has been removed to yield a free carboxylic acid, this functional group can be activated for reaction with nucleophiles, most commonly the primary amines found in the lysine (B10760008) side chains of proteins. Standard peptide coupling reagents are employed for this activation and subsequent amide bond formation. rsc.org This approach allows peptides to be tethered to larger biomolecules, for example, to improve their pharmacokinetic profile, deliver them to specific cellular targets, or attach them to surfaces for diagnostic assays. chemimpex.com

Common Bioconjugation Strategies:

Amide Bond Formation: The most common strategy, where the side-chain carboxyl group is activated by carbodiimides (e.g., EDC, DIC) and N-hydroxysuccinimide (NHS) to form an active ester, which then reacts with an amine on the target biomolecule.

Attachment to Surfaces: The reactive side chain can be used to immobilize the peptide onto amine-functionalized surfaces for use in biomaterials or diagnostic arrays.

Linker Insertion: The ethylglycine backbone provides a flexible, hydrophilic spacer that can be beneficial in positioning the conjugated peptide away from the surface of the larger biomolecule, potentially reducing steric hindrance and preserving biological activity.

Post-Synthetic Modifications and Chemical Transformations of Peptides Containing this compound

Post-synthetic modification (PSM) refers to the chemical transformation of a peptide after it has been assembled on the solid support or cleaved into solution. rsc.org Peptides incorporating this compound are ideal candidates for PSM due to the latent reactivity of the side chain.

Following the completion of the peptide sequence, the orthogonal nature of the protecting groups allows for several modification pathways:

On-Resin Side-Chain Modification: The Fmoc group of the final N-terminal amino acid is left intact, while the side-chain tert-butyl group of the incorporated N-(tert-butyloxycarbonylethyl)glycine residue is selectively removed with a milder acid that does not cleave the peptide from the resin. The exposed side-chain carboxylic acid can then be reacted with various molecules while the peptide is still attached to the solid support.

Solution-Phase Modification: The peptide is fully synthesized and cleaved from the resin, with simultaneous removal of the tert-butyl group. The purified peptide, now containing a free side-chain carboxylic acid, can be modified in solution.

These modifications are not limited to bioconjugation and can include a wide range of chemical transformations to fine-tune the peptide's properties.

| Modification Type | Reagent/Reaction Class | Resulting Functional Group | Purpose |

| Amidation | Amines (R-NH₂) + Coupling Agents | Side-chain Amide | Introduce new chemical moieties, alter charge, or improve stability. |

| Esterification | Alcohols (R-OH) + Acid Catalyst | Side-chain Ester | Increase lipophilicity, create prodrugs. |

| Reduction | Boranes (e.g., BH₃) | Side-chain Alcohol | Introduce a hydroxyl group for further functionalization. |

| Labeling | Fluorescent dyes, biotin, or chelating agents with amine groups | Labeled Side-chain | Enable detection, imaging, or purification of the peptide. |

Derivatization for Enhanced Analytical Detectability

The chemical structure of this compound is inherently useful for analytical detection. The fluorenyl moiety of the Fmoc group is a strong chromophore and fluorophore, making it easily detectable by UV-Vis spectroscopy and fluorescence detectors. nih.govresearchgate.net

This property is exploited in several ways:

Monitoring SPPS: During Fmoc-based solid-phase peptide synthesis, the Fmoc group is cleaved at each cycle. The concentration of the resulting dibenzofulvene-piperidine adduct in the cleavage solution can be measured by UV absorbance (around 301 nm) to quantify the efficiency of the coupling reaction at each step. nih.gov

HPLC Analysis: For peptides that retain the Fmoc group, its strong UV absorbance and fluorescence provide high sensitivity for detection and quantification during purification and analysis by High-Performance Liquid Chromatography (HPLC). nih.gov

Derivatization with FMOC-Cl: If the final peptide has all protecting groups removed, the newly exposed primary or secondary amines can be derivatized with 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govresearchgate.net This pre-column derivatization attaches the highly fluorescent Fmoc tag to the peptide, significantly enhancing its detection limits (into the femtomole range) in reverse-phase HPLC with fluorescence detection. nih.gov This method is particularly useful for quantifying trace amounts of peptides or amino acids. researchgate.net

| Analytical Technique | Derivatization Strategy | Principle of Detection | Benefit |

| UV-Vis Spectroscopy | Quantification of cleaved Fmoc group during SPPS | Absorbance of the dibenzofulvene-piperidine adduct. nih.gov | Real-time monitoring of synthesis efficiency. |

| RP-HPLC with UV Detection | Analysis of Fmoc-containing peptides | Intrinsic UV absorbance of the Fmoc group. | High-sensitivity detection without further modification. |

| RP-HPLC with Fluorescence Detection | Derivatization of free amines with FMOC-Cl | Fluorescence of the attached Fmoc label. researchgate.netnih.gov | Ultra-sensitive quantification of peptides and amino acids. |

Applications of Fmoc N Tert Butyloxycarbonylethyl Glycine in Interdisciplinary Research

Design and Synthesis of Peptide-Based Therapeutics and Drug Candidates

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a cornerstone in the development of peptide-based therapeutics. chemimpex.com Its role as a versatile building block in solid-phase peptide synthesis (SPPS) is crucial for creating novel drug candidates aimed at a variety of diseases. chemimpex.com

Development of Tailored Peptides with Enhanced Efficacy and Specificity

The distinct structure of this compound is instrumental in the design of tailored peptides. chemimpex.com The compound features two different protecting groups: the Fmoc group on the main amino function and the Boc group on the side chain. chemimpex.com This dual protection allows for orthogonal deprotection strategies, where each group can be removed selectively under different chemical conditions without affecting the other. This facilitates the incorporation of various functional groups and modifications at specific points in the peptide sequence. chemimpex.comchemimpex.com Such precise control over the molecular structure is key to developing peptides with enhanced stability, higher efficacy, and improved target specificity. chemimpex.comchemimpex.com Furthermore, its use in bioconjugation allows for the linking of biomolecules to create targeted therapies. chemimpex.com

Applications in Cancer and Metabolic Disorder Research

The compound serves as a crucial building block for developing peptide-based therapeutics targeting cancer and metabolic disorders. chemimpex.comchemimpex.com Research has identified that the metabolic pathways involving glycine (B1666218) are strongly correlated with the proliferation rates of cancer cells, making glycine metabolism a potential vulnerability to be exploited in cancer therapy. nih.govnih.gov The ability to synthesize custom peptides using building blocks like this compound allows researchers to create molecules that can interfere with these pathways. chemimpex.comnih.gov This is significant in developing targeted drug delivery systems for cancer treatment. chemimpex.com

Role in Neuroscience for Neuropeptide Synthesis and Probes

In the field of neuroscience, this compound is employed in the synthesis of neuropeptides. chemimpex.com Neuropeptides are essential signaling molecules in the brain, and the ability to synthesize them artificially is vital for studying brain function and developing treatments for a range of neurological disorders. chemimpex.com The use of this specific building block aids researchers in creating custom neuropeptide probes and analogues to investigate neuronal pathways and receptor interactions.

Construction of Custom Peptide Libraries for High-Throughput Screening

This compound is an instrumental component in the creation of diverse peptide libraries. chemimpex.comchemimpex.com These libraries, which can contain thousands to millions of unique peptide sequences, are powerful tools for high-throughput screening in drug discovery. nih.govcreative-peptides.comnih.gov By systematically arranging and testing these peptides, researchers can efficiently identify new therapeutic leads, map protein-protein interactions, and discover novel enzyme inhibitors. chemimpex.comcreative-peptides.com The use of this building block facilitates the generation of these complex libraries, accelerating the pace of discovering new bioactive molecules. chemimpex.com

Engineering of Pseudopeptide Analogues for Biological Studies

The engineering of pseudopeptides, or peptide mimics, is a strategy used to overcome some of the limitations of natural peptides, such as their susceptibility to degradation by enzymes. This compound, as an N-substituted glycine derivative, is itself a building block for a class of pseudopeptides known as peptoids. nih.gov The incorporation of such N-substituted amino acids into a peptide chain alters the backbone structure, which can confer resistance to proteolysis and improve other pharmacokinetic properties. nih.gov

Introduction of Reduced Peptide Bonds

Another method to create pseudopeptides involves modifying the amide bonds of the peptide backbone. One common modification is the introduction of a reduced peptide bond (a psi[CH₂-NH] bond), which replaces the standard carbonyl (C=O) group with a methylene (B1212753) (CH₂) group. nih.gov This change creates an isostere of the natural peptide bond that is resistant to enzymatic cleavage. nih.gov While this is a separate technique from incorporating N-substituted glycines, the synthesis of such pseudopeptides is often carried out using a Fmoc/tert-butyl solid-phase strategy. nih.gov The process involves the reductive alkylation of an amino group on the growing peptide chain with a Fmoc-protected amino aldehyde to form the reduced bond. nih.gov

Impact on Enzymatic Stability and Receptor Binding

The unique dual-protection structure of this compound inherently defines its characteristics regarding enzymatic stability and potential for receptor interaction. The primary role of the Fmoc and Boc protecting groups is to ensure the chemical integrity of the amino acid during multi-step synthetic processes, particularly solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com

The tert-butyloxycarbonyl (Boc) group is specifically noted for enhancing the stability and solubility of the compound. chemimpex.comchemimpex.com This protection is robust under various conditions, preventing the reactive amine and carboxyl groups from engaging in unwanted side reactions during peptide chain elongation. This effectively provides a form of "enzymatic stability" by ensuring the building block remains inert until it is intentionally deprotected.

Regarding receptor binding, the presence of the bulky Fmoc and Boc protecting groups makes direct interaction with receptor binding sites highly improbable. These groups sterically hinder the glycine backbone from adopting a conformation that could be recognized by a biological receptor. The compound is designed as a synthetic intermediate; for a target peptide to be evaluated for receptor binding or any other biological activity, these protective groups must first be cleaved to expose the native peptide structure. Direct research into the receptor binding profile of the fully protected this compound is limited, as its intended use is for synthesis rather than direct biological application.

Integration into Nanomaterials and Surface Functionalization

The fluorenylmethyloxycarbonyl (Fmoc) protecting group on this glycine derivative offers a powerful tool for the functionalization of nanomaterials and the precise quantification of surface chemistries. This is particularly evident in the modification of advanced composite materials like core-shell nanostructures.

Modification of Core-Shell Nanostructures

The principles of using Fmoc-protected amino acids have been demonstrated in the surface modification of core-shell nanostructures, such as titanium dioxide coated with silica (B1680970) (TiO₂@SiO₂). nih.govnih.gov In this process, the nanoparticle surface is first prepared to present primary amino groups, often by treatment with aminosilanes like 3-(aminopropyl)trimethoxysilane (APTMS). nih.gov Subsequently, an Fmoc-protected glycine derivative, serving as a model for this compound, is chemically attached to these surface amino groups. nih.gov

This modification effectively grafts the amino acid onto the nanoparticle, creating a functionalized surface layer. The success of this attachment can be confirmed through various analytical methods, including Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and X-ray photoelectron spectroscopy (XPS), which verify the presence of the organic Fmoc-glycine layer on the inorganic core-shell structure. nih.govresearchgate.net This method allows for the controlled introduction of peptide-like functionalities onto nanomaterials, opening avenues for their use in targeted drug delivery, catalysis, and diagnostics.

Quantification of Surface Amino Groups via Fmoc Cleavage

A significant application stemming from the use of Fmoc-protected amino acids is the precise quantification of active amino groups on a functionalized surface. nih.gov This technique leverages the base-labile nature of the Fmoc group. rsc.org

The process involves two key steps:

Fmoc Cleavage : After modifying the surface with the Fmoc-amino acid, the material is treated with a basic solution, typically 20% piperidine (B6355638) in an organic solvent like N,N-dimethylformamide (DMF). nih.govnih.gov This selectively cleaves the Fmoc group, which is released from the surface as a dibenzofulvene (DBF) molecule. The DBF intermediate is immediately trapped by the piperidine to form a stable DBF-piperidine adduct. nih.gov

Spectrophotometric Quantification : The resulting solution, containing the DBF-piperidine adduct, is analyzed using UV-Vis spectroscopy. rsc.org This adduct is a strong chromophore with distinct absorbance maxima, typically measured around 289 nm and 301 nm. nih.govnih.gov By applying the Beer-Lambert law and using the known molar absorption coefficient of the adduct, the concentration of the cleaved Fmoc groups can be accurately determined.

Since the initial reaction is designed to saturate all available amino groups on the surface with the Fmoc-amino acid, the quantity of the cleaved Fmoc adduct is directly proportional to the number of amino groups on the nanomaterial's surface. nih.gov Research using Fmoc-glycine on TiO₂@SiO₂ core-shell nanoparticles has demonstrated this method's efficacy, yielding a calculated surface loading of 6 to 9 µmol of Fmoc groups per gram of the material. nih.govresearchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of Fmoc N Tert Butyloxycarbonylethyl Glycine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed molecular-level investigation of Fmoc-N-(tert-butyloxycarbonylethyl)glycine. They leverage the interaction of electromagnetic radiation with the molecule to probe its structural features, confirm its identity, and assess its purity.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are utilized to confirm the compound's covalent structure and stereochemistry. nih.gov

In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons provide a detailed map of the molecule. The aromatic protons of the fluorenyl (Fmoc) group typically appear in the downfield region of the spectrum, approximately between 7.3 and 7.8 ppm. chemicalbook.com The single proton of the fluorenyl group's 9-position (methine) is also distinctly identifiable. The nine protons of the tert-butyl (Boc) group characteristically produce a sharp singlet at around 1.4 ppm due to their chemical equivalence. spectrabase.com The protons of the ethylglycine backbone exhibit signals at specific shifts influenced by the adjacent nitrogen and carbonyl groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbons of the Fmoc, ester, and carboxylic acid groups, typically in the range of 155-175 ppm. chemicalbook.com The aromatic carbons of the fluorenyl group and the quaternary and methyl carbons of the Boc group also provide characteristic resonances that confirm the presence and integrity of these protecting groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for the respective functional groups and data from similar compounds like Fmoc-Gly-OH and Boc-glycine.

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Fmoc Group | Aromatic Protons | 7.30 - 7.80 | 120 - 144 |

| CH (Position 9) | ~4.20 | ~47 | |

| CH₂ | ~4.40 | ~67 | |

| C=O (Urethane) | - | ~156 | |

| Glycine (B1666218) Backbone | N-CH₂-COOH | ~3.90 - 4.10 | ~45 - 50 |

| N-CH₂-CH₂ | ~3.50 | ~48 - 52 | |

| CH₂-COOtBu | ~2.60 | ~35 | |

| COOH | 10.0 - 12.0 (broad) | ~172 | |

| tert-Butyl Ester | C(CH₃)₃ | 1.45 | ~81 |

| C(CH₃)₃ | - | ~28 | |

| C=O (Ester) | - | ~170 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and valuable tool for identifying the key functional groups present in this compound, thereby confirming its identity and assessing for the presence of impurities. The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies. rsc.org

The FTIR spectrum of this compound is characterized by several distinct absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. The carbonyl (C=O) stretching region is particularly informative, typically showing multiple peaks: one for the urethane (B1682113) linkage of the Fmoc group (~1700 cm⁻¹), another for the tert-butyl ester (~1730 cm⁻¹), and a third for the carboxylic acid (~1710 cm⁻¹). rsc.org Aromatic C=C stretching vibrations from the fluorenyl ring appear around 1500-1600 cm⁻¹. The N-H stretching of the urethane can be observed around 3300 cm⁻¹. Analysis of these characteristic peaks allows for quick verification of the compound's synthesis and purity. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Urethane | N-H Stretch | ~3300 |

| Aromatic/Aliphatic | C-H Stretch | 2850 - 3100 |

| tert-Butyl Ester | C=O Stretch | ~1730 |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Fmoc Urethane | C=O Stretch | ~1700 |

| Fluorenyl Group | C=C Stretch (Aromatic) | 1500 - 1600 |

| Fmoc Group | C-O Stretch | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Fmoc Group Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is the primary method for quantifying the Fmoc group, which is crucial for monitoring reaction progress in solid-phase peptide synthesis (SPPS). The fluorenyl moiety of the Fmoc group is a strong chromophore, absorbing UV light at specific wavelengths. researchgate.net

While the intact Fmoc-amino acid has absorbance maxima around 260 nm, the most common application of UV-Vis is to quantify the amount of Fmoc group cleaved from the peptide-resin. researchgate.net This is achieved by treating the resin with a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). The base cleaves the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has characteristic strong absorbance maxima at approximately 289 nm and 301 nm. mostwiedzy.pl By measuring the absorbance at these wavelengths and applying the Beer-Lambert law with a known molar extinction coefficient, the concentration of the cleaved Fmoc group, and thus the loading of the amino acid onto the resin, can be accurately determined. mostwiedzy.pl

Table 3: UV-Vis Data for Quantification of Fmoc Cleavage Product Data pertains to the dibenzofulvene-piperidine adduct formed after cleavage.

| Parameter | Value | Reference |

|---|---|---|

| Wavelength (λmax 1) | ~289 nm | mostwiedzy.pl |

| Wavelength (λmax 2) | ~301 nm | mostwiedzy.pl |

| Molar Absorptivity (ε) at 289 nm | 5800 - 6089 M⁻¹cm⁻¹ | mostwiedzy.pl |

| Molar Absorptivity (ε) at 301 nm | 7800 - 8021 M⁻¹cm⁻¹ | mostwiedzy.pl |

| Solvent | 20% Piperidine in DMF | mostwiedzy.pl |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass Spectrometry (MS) is an essential technique for confirming the molecular weight and structural integrity of this compound. Soft ionization techniques like Electrospray Ionization (ESI) are typically used to generate intact molecular ions with minimal fragmentation. rsc.org

High-resolution mass spectrometry (HRMS) can determine the compound's mass with high accuracy, allowing for the confirmation of its elemental formula (C₂₄H₂₇NO₆, MW: 425.48 g/mol ). chemimpex.com Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. Characteristic fragmentation patterns for Fmoc-protected amino acids include the neutral loss of the fluorenyl group or the entire Fmoc moiety. nih.govnih.gov Other expected fragments would correspond to the loss of the tert-butyl group (as isobutylene (B52900), 56 Da) from the ester or the cleavage at various points along the ethylglycine backbone. This fragmentation data serves as a fingerprint to verify the compound's identity and structure.

Table 4: Predicted ESI-MS Fragments for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 426.18 | Protonated molecular ion |

| [M+Na]⁺ | 448.16 | Sodiated adduct |

| [M-H]⁻ | 424.17 | Deprotonated molecular ion |

| [M+H - 56]⁺ | 370.12 | Loss of isobutylene from Boc group |

| [M+H - 100]⁺ | 326.13 | Loss of tert-butoxycarbonyl group |

| [M+H - 178]⁺ | 248.09 | Loss of dibenzofulvene |

| [M+H - 222]⁺ | 204.08 | Loss of Fmoc group (Fmoc-H) |

| [Fmoc-CH₂]⁺ | 179.08 | Fluorenyl-methyl cation |

Chromatographic Separation Techniques

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound. chemimpex.comchemimpex.com The most common mode is reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. nih.gov

A typical RP-HPLC analysis involves injecting the sample onto a nonpolar stationary phase, such as a C18 or C8 silica (B1680970) column. The mobile phase is usually a polar solvent system, consisting of a gradient of water and an organic solvent like acetonitrile, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.comyoutube.com As the concentration of the organic solvent increases, the hydrophobic compound elutes from the column. A UV detector, typically set to one of the absorbance maxima of the Fmoc group (e.g., 260 nm or 301 nm), is used for detection and quantification. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of ≥98% or higher, as determined by HPLC. chemimpex.com

Table 5: Typical RP-HPLC Conditions for Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilyl), 3-5 µm particle size |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV Absorbance at 260 nm or 301 nm |

| Injection Volume | 5 - 20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing this compound and its derivatives. This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.

In a typical application, a reversed-phase HPLC column is used to separate the components of a mixture. For instance, a method for analyzing Fmoc-derivatized amino acids involves separation on a reversed-phase column followed by detection using electrospray ionization (ESI) in negative ion mode. nih.gov The Fmoc group provides a chromophore for UV detection and a consistent fragmentation pattern in the mass spectrometer, aiding in identification and quantification. The derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) allows for the detection of amino acids at very low levels, with limits of detection reported to be as low as 1 fmol/µl. nih.gov

LC-MS/MS (tandem mass spectrometry) further enhances specificity by using techniques like multiple reaction monitoring (MRM). nih.gov In MRM, a specific parent ion of the derivatized amino acid is selected and fragmented, and a characteristic fragment ion is monitored. This allows for accurate quantification even in complex biological matrices, such as plant root extracts or plasma. nih.govrestek.com For example, a fast, 13-minute direct LC-MS/MS method has been developed for the analysis of 45 amino acids in plasma without derivatization, showcasing the power of modern columns and mass spectrometers. restek.com

The following table summarizes typical parameters for the LC-MS analysis of amino acids, which would be applicable to this compound.

| Parameter | Typical Value/Condition |

| Chromatography | Reversed-Phase HPLC |

| Mobile Phase | A: Deionized water with 0.1% formic acid; B: Acetonitrile. nih.gov A gradient elution is typically used. nih.gov |

| Column Temperature | Maintained at a constant temperature, for example, 30 °C or 35 °C, to ensure stable and reproducible retention times. restek.comnih.gov |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode for Fmoc-derivatives nih.gov or positive mode for underivatized amino acids. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. nih.gov |

| Internal Standard | A non-endogenous amino acid like L-norvaline or isotopically labeled standards are used for accurate quantification. nih.gov |

Advanced Thermogravimetric Analysis (TGA) for Material Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wisc.edu This method is highly valuable for characterizing materials modified with this compound, providing insights into their thermal stability, composition, and the amount of organic material grafted onto a substrate.

When a material functionalized with this compound is heated, the resulting TGA curve will show distinct mass loss steps corresponding to the decomposition of different parts of the molecule. For instance, a study on the thermal cleavage of the Fmoc group showed it could be removed at elevated temperatures, around 120 °C in DMSO. chimia.chresearchgate.net TGA can precisely determine the temperature at which this and other decomposition events occur.

TGA is particularly useful for quantifying the amount of organic material on an inorganic support, such as silica or magnetic nanoparticles. By heating the sample in an inert atmosphere to a temperature where the organic components decompose and volatilize, and then potentially heating further in an oxidizing atmosphere to burn off any remaining carbonaceous residue, the percentage of the initial mass corresponding to the grafted organic molecule can be accurately determined. wisc.edu Studies on amino-acid-modified magnetic nanoparticles have demonstrated the utility of TGA in confirming the presence and quantifying the amount of the amino acid coating.

The following table outlines the key information that can be obtained from a TGA experiment on a material modified with this compound.

| Measurement Parameter | Information Obtained |

| Onset Decomposition Temperature | Indicates the beginning of thermal degradation, providing a measure of the material's thermal stability. |

| Mass Loss (%) at Different Stages | Correlates to the decomposition of specific components (e.g., Boc group, Fmoc group, glycine backbone) and can be used to quantify the amount of the compound on a surface. |

| Residual Mass (%) | Represents the mass of the inorganic support or non-volatile components remaining at the end of the experiment. wisc.edu |

| Derivative of Mass Loss (DTG) Curve | The peaks in the first derivative curve indicate the temperatures at which the rate of mass loss is at its maximum, helping to distinguish between overlapping decomposition events. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 10 nanometers of a material's surface. researchgate.net This makes it an exceptionally powerful tool for confirming the successful functionalization of a surface with this compound and for probing the chemical environment of the attached molecules.

An XPS analysis of a surface modified with this compound would involve irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. The resulting spectrum would show peaks corresponding to the core level electrons of the elements present, primarily Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).

High-resolution scans of these peaks provide chemical state information.

C 1s: The C 1s spectrum would be complex, with distinct components corresponding to carbon in different functional groups: the aliphatic carbons, carbons in the fluorenyl group, the carboxyl carbon (O-C=O), the carbamate (B1207046) carbon (N-C=O), and the ether carbon in the tert-butyl ester (C-O-C).

N 1s: The N 1s peak would confirm the presence of the nitrogen atom in the glycine backbone. Its binding energy can indicate its chemical state, for instance, distinguishing a neutral amine from a protonated amine. whiterose.ac.uk

O 1s: The O 1s spectrum would show components from the carbonyl oxygens in the Fmoc, Boc, and carboxylic acid ester groups.

Quantitative analysis of the peak areas allows for the determination of the surface elemental composition, which can be compared to the theoretical stoichiometry of the molecule to confirm its presence and purity on the surface. whiterose.ac.uk For example, XPS has been used to study the adsorption of amino acids like glycine onto titanium surfaces, where it was able to identify the chemical bonding between the carboxyl groups of the amino acid and the surface. nih.gov

The table below shows representative binding energies for functional groups relevant to this compound.

| Element (Core Level) | Functional Group | Representative Binding Energy (eV) |

| C 1s | C-C, C-H (Aliphatic, Aromatic) | ~285.0 |

| C-N (Amine/Amide) | ~286.0 - 286.5 | |

| C-O (Ether/Carboxylate) | ~286.5 - 287.0 | |

| C=O (Carbonyl/Amide) | ~287.8 - 288.0 | |

| O-C=O (Carboxylate/Carbamate) | ~289.0 - 290.0 | |

| N 1s | C-N (Amine/Amide) | ~400.0 |

| N-H3+ (Protonated Amine) | ~401.5 - 402.0 | |

| O 1s | C=O (Carbonyl/Carboxylate) | ~532.0 |

| C-O (Ether/Carboxylate) | ~533.0 - 534.0 |

(Note: Exact binding energies can vary depending on the chemical environment and instrument calibration. The data is representative for amino acids and related organic molecules.) whiterose.ac.uk

Computational and Theoretical Studies on Fmoc N Tert Butyloxycarbonylethyl Glycine

Molecular Modeling and Conformational Analysis

Molecular modeling of Fmoc-N-(tert-butyloxycarbonylethyl)glycine would be crucial for understanding its three-dimensional structure and how its shape influences its reactivity and incorporation into peptide chains. Conformational analysis would focus on the rotational freedom around several key single bonds.

The primary areas of conformational flexibility in this molecule include:

The bond connecting the fluorenyl group to the carbamate (B1207046).

The C-N bond of the glycine (B1666218) backbone, which can be influenced by the bulky substituents.

The ethyl chain linker and its connection to the tert-butyl ester group.

Table 1: Key Rotatable Bonds for Conformational Analysis

| Bond Description | Involved Atoms | Expected Influence on Conformation |

| Fmoc-carbamate Linkage | C9(fluorenyl)-O-C=O | Governs the orientation of the large Fmoc group relative to the amino acid backbone. |

| Glycine N-Cα Bond | N-CH₂ | Rotation is restricted by the presence of both the Fmoc and the substituted ethyl group. |

| Ethyl Linker Bonds | N-CH₂-CH₂-C=O | Determines the spatial positioning of the tert-butyl ester group. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would provide deep insights into the electronic properties of this compound. mdpi.com These calculations can determine the distribution of electron density, which is fundamental to understanding the molecule's reactivity.

Key parameters that would be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between them indicates the molecule's chemical stability. nih.gov

Electrostatic Potential (ESP) Maps: These maps would visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. The carbonyl oxygens and the acidic proton of the carboxyl group would be expected to be electron-rich and electron-poor, respectively.

Partial Atomic Charges: Calculating the charge on each atom would quantify the polarity of different bonds within the molecule, further refining the picture of its reactivity.

These calculations are instrumental in understanding reaction mechanisms, such as the deprotection of the Fmoc group or the activation of the carboxyl group for peptide bond formation.

Simulation of this compound Behavior in Synthetic Environments

Molecular dynamics (MD) simulations could be used to model the behavior of this compound in solution, mimicking the conditions of solid-phase peptide synthesis (SPPS). Such simulations would track the movement of the molecule over time, providing insights into its interactions with solvent molecules and other reagents.

Key areas of investigation for MD simulations would include:

Solvation: Understanding how the molecule is solvated in common SPPS solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The bulky and hydrophobic Fmoc and tert-butyl groups, combined with the polar carboxyl and carbamate groups, would lead to complex solvent structuring.

Aggregation: The large, aromatic Fmoc group is known to promote intermolecular aggregation, which can hinder reaction efficiency in peptide synthesis. Simulations could predict the tendency of this compound to self-associate under various concentrations and solvent conditions.

Interaction with Synthesis Resin: In SPPS, the amino acid is coupled to a solid support. Simulations could model the approach and interaction of the molecule with the functionalized surface of the resin, potentially identifying optimal linker strategies.

Rational Design of this compound Derivatives for Specific Applications

While this specific molecule is a building block itself, computational methods could guide the rational design of new derivatives with tailored properties. chemimpex.com For instance, if a researcher needed a building block with increased solubility or a different reactivity profile, theoretical calculations could predict the effects of chemical modifications before undertaking laborious and expensive laboratory synthesis.

Examples of computationally guided derivative design include:

Modifying Steric Hindrance: Replacing the tert-butyl group with smaller or larger ester groups to fine-tune the steric environment around the reactive carboxyl group.

Altering Electronic Properties: Introducing electron-withdrawing or electron-donating groups onto the fluorenyl ring of the Fmoc protector to modify the conditions required for its cleavage.

Enhancing Solubility: Adding polar functional groups to the structure to improve its solubility in specific solvent systems, which could be predicted through solvation free energy calculations.

By using computational screening, a large number of potential derivatives could be evaluated in silico, allowing chemists to focus their synthetic efforts on the most promising candidates for applications in drug discovery and materials science. chemimpex.com

Emerging Research Avenues and Future Perspectives for Fmoc N Tert Butyloxycarbonylethyl Glycine

Development of Novel Protecting Group Strategies

The dual-protection scheme of Fmoc-N-(tert-butyloxycarbonylethyl)glycine, where the Fmoc group is base-labile and the tert-butyl (t-Bu) ester is acid-labile, is fundamental to its utility in complex chemical syntheses. chemimpex.combeilstein-journals.orgresearchgate.net This orthogonality is a cornerstone of the widely used Fmoc/t-Bu strategy in solid-phase peptide synthesis (SPPS). beilstein-journals.org

Future research is focused on leveraging this existing framework to create more intricate molecular architectures. The presence of two distinct, selectively removable protecting groups on a single glycine-based building block opens avenues for creating branched peptides or introducing specific modifications at precise locations within a peptide chain. chemimpex.com Scientists are exploring the development of even more sophisticated, multi-layered protecting group strategies where this compound could serve as a key component. For instance, incorporating additional orthogonal protecting groups that are labile to different conditions (e.g., enzymatic cleavage or photolysis) could allow for the synthesis of highly complex, multifunctional biomolecules.

One area of investigation involves using such building blocks to create peptidomimetics with enhanced stability and novel functionalities. chemimpex.com By selectively removing one protecting group, a new reactive site is exposed for modification, while the rest of the molecule remains shielded. This allows for the precise attachment of lipids, carbohydrates, or other functional moieties. beilstein-journals.org Research into building blocks like N-Alloc and S-Tmob protected norcysteine for Fmoc-based SPPS highlights the ongoing effort to expand the toolkit of compatible, orthogonally protected amino acids for synthesizing complex peptides. nih.gov

Integration into Automated Synthesis Platforms

The compatibility of this compound with standard Fmoc/t-Bu chemistry makes it inherently suitable for automated synthesis platforms. beilstein-journals.orgchemimpex.com Automated solid-phase peptide synthesis (SPPS) is a crucial technology for producing peptides for research and therapeutic applications, and the Fmoc strategy is favored for its mild deprotection conditions. beilstein-journals.orgamericanpeptidesociety.org

The integration of this and similar modified amino acids into automated synthesizers streamlines the production of complex peptides, enabling higher throughput and purity. chemimpex.com Research is ongoing to optimize the coupling and deprotection cycles for these specialized monomers within automated protocols, including those assisted by microwave energy to enhance reaction speed and efficiency. rsc.org The development of automated methods is critical for creating diverse peptide libraries for drug discovery and screening potential therapeutic candidates. chemimpex.comchemimpex.com

The future of automated synthesis will likely involve more sophisticated fluid-handling, real-time monitoring, and the integration of artificial intelligence to optimize synthetic routes. As these platforms evolve, the demand for well-characterized, high-purity building blocks like this compound will increase, driving further research into its performance and application in next-generation automated systems.

Exploration of New Biological and Material Science Applications

The versatility of this compound makes it a valuable tool for creating novel molecules for both biological and material science applications.

Biological Applications: In the biological realm, this compound serves as a crucial building block for peptide-based therapeutics, including those for cancer and metabolic disorders. chemimpex.com Its structure allows for the creation of peptidomimetics and neuropeptides, which are vital for neuroscience research. chemimpex.comchemimpex.com A significant application is in bioconjugation, where it facilitates the linking of biomolecules to create targeted drug delivery systems or imaging agents. chemimpex.comchemimpex.com The ability to introduce specific modifications can lead to peptides with enhanced efficacy, stability, and target specificity. chemimpex.com

| Application Area | Specific Use | Research Focus |

| Drug Development | Synthesis of peptide-based therapeutics (e.g., for cancer) | Creating tailored peptides with enhanced stability and efficacy. chemimpex.com |

| Neuroscience | Synthesis of neuropeptides and their analogs | Understanding brain function and developing treatments for neurological disorders. chemimpex.comchemimpex.comchemimpex.com |

| Bioconjugation | Linking biomolecules to drugs or imaging agents | Developing targeted therapies and diagnostics. chemimpex.comchemimpex.com |

| Drug Discovery | Creation of custom peptide libraries | Screening for new bioactive compounds and therapeutic leads. chemimpex.comchemimpex.com |

Material Science Applications: In material science, the properties of this building block are being leveraged to develop advanced functional materials. chemimpex.com One promising area is the creation of self-assembling peptide-based hydrogels. These materials can be designed for specific applications, such as controlled drug release systems or scaffolds for tissue engineering. chemimpex.com The ability to precisely control the chemical structure of the peptide components allows for the fine-tuning of the material's properties, such as its mechanical strength, porosity, and biocompatibility.

Addressing Challenges in Synthetic Efficiency and Environmental Impact

While the Fmoc/t-Bu strategy is highly effective, there are ongoing challenges related to synthetic efficiency and environmental impact that future research aims to address. The synthesis of any complex chemical, including the building blocks themselves, involves multiple steps and the use of solvents and reagents.

Furthermore, optimizing the synthesis of the this compound building block itself is an area of interest. Improving the yield and reducing the number of synthetic steps can lower costs and minimize waste. For the broader field of SPPS, minimizing side reactions and improving the efficiency of coupling and deprotection steps are continuous goals. slideshare.net This includes the development of more efficient coupling agents and purification techniques that reduce solvent consumption.

| Challenge | Potential Solution / Research Direction |

| Solvent Waste | Development of greener solvents; circular aqueous synthesis methods. sigmaaldrich.com |

| Reagent Use | Use of more efficient and recyclable coupling agents and catalysts. sigmaaldrich.com |

| Synthetic Yield | Optimization of reaction conditions (e.g., microwave assistance); improved purification techniques. rsc.org |

| Side Reactions | Design of more robust protecting group strategies and modified amino acids to prevent unwanted reactions. slideshare.net |

By tackling these challenges, the scientific community can ensure that the powerful capabilities of building blocks like this compound are harnessed in a more efficient, cost-effective, and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the optimal coupling reagents and conditions for incorporating Fmoc-N-(tert-butyloxycarbonylethyl)glycine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: Standard coupling reagents such as PyBOP®/DIPEA in DMF are effective for introducing sterically hindered Fmoc-protected glycine derivatives. Pre-activation of the amino acid (30–60 min) at 0.1–0.3 M concentration improves coupling efficiency. Piperidine/DMF (20% v/v) is recommended for Fmoc deprotection. For challenging sequences, coupling at elevated temperatures (40–60°C) or using microwave assistance (e.g., 5 min at 80°C) enhances yields .

Q. How can orthogonal protection strategies be implemented for this compound in complex peptide synthesis?

- Methodological Answer: The tert-butyloxycarbonyl (Boc) group on the ethyl side chain is stable under basic Fmoc deprotection conditions (piperidine), enabling orthogonal protection. For additional side-chain modifications, acid-labile groups like Dmb (2,4-dimethoxybenzyl) can be used. Sequential deprotection with TFA (for Boc) and TMSBr (for Dmb) allows selective functionalization .

Q. Which analytical techniques are most reliable for verifying the purity and structure of this compound post-synthesis?

- Methodological Answer:

- HPLC: Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) and gradient elution (ACN/water + 0.1% TFA) resolve impurities.

- Mass Spectrometry (MS): ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]+ expected for C₂₃H₂₅NO₆: 468.54 g/mol) .

- NMR: ¹H/¹³C NMR in DMSO-d₆ identifies rotameric states due to tert-butyl groups (δ 1.3–1.5 ppm for Boc CH₃) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in peptide chain elongation be addressed?

- Methodological Answer: Steric hindrance from the tert-butyloxycarbonylethyl group often reduces coupling efficiency. Strategies include: